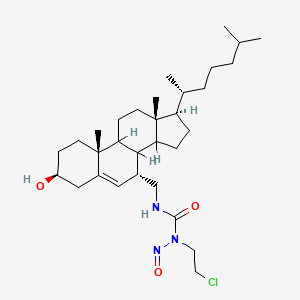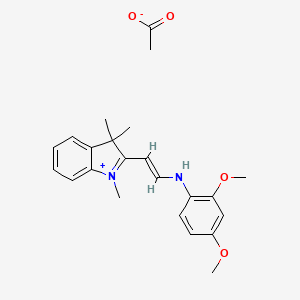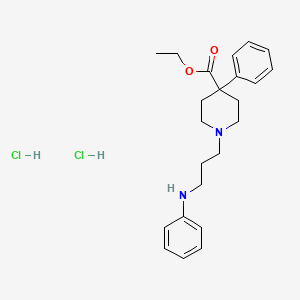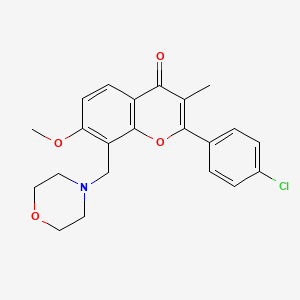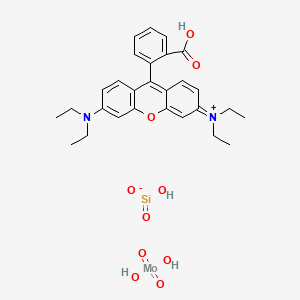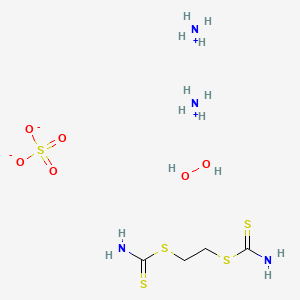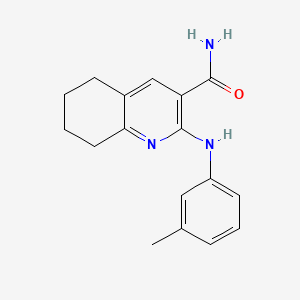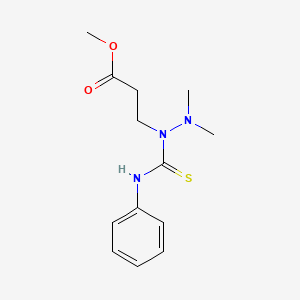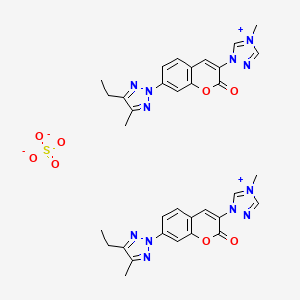
Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-, 1-benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate is a chemical compound known for its excellent ultraviolet (UV) light absorption properties. It is commonly used as a UV stabilizer in various industrial applications, including plastics, coatings, and personal care products. This compound helps protect materials from the harmful effects of UV radiation, thereby extending their lifespan and maintaining their appearance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate typically involves the reaction of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) phenol with a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, and oleum. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate is carried out in large-scale reactors. The process involves the continuous addition of the sulfonating agent to a solution of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) phenol, followed by purification steps to isolate the final product. The purification process may include filtration, crystallization, and drying to obtain a high-purity compound suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The benzotriazole and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles. These reactions can be conducted in various solvents, including water, alcohols, and organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized benzotriazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymer chemistry to enhance the durability of plastics and coatings.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection formulations in dermatology.
Industry: Widely used in the production of UV-resistant materials, including automotive parts, packaging, and textiles.
Wirkmechanismus
The primary mechanism of action of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate involves the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from reaching and damaging the underlying material. The compound’s effectiveness is due to its strong UV absorption properties and its ability to remain stable under prolonged UV exposure.
Vergleich Mit ähnlichen Verbindungen
2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate can be compared with other UV stabilizers, such as:
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Similar UV absorption properties but with different solubility and stability characteristics.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Offers enhanced stability in certain applications but may have different compatibility with various materials.
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol: Another UV stabilizer with distinct physical and chemical properties, suitable for specific industrial applications.
The uniqueness of 2-(2H-Benzotriazol-2-yl)-4-(tert-octylphenyl) benzenesulfonate lies in its balance of UV absorption efficiency, stability, and compatibility with a wide range of materials, making it a versatile choice for various applications.
Eigenschaften
CAS-Nummer |
75872-89-8 |
|---|---|
Molekularformel |
C26H29N3O4S |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
[2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenyl] phenyl sulfate |
InChI |
InChI=1S/C26H29N3O4S/c1-25(2,3)18-26(4,5)19-15-16-24(33-34(30,31)32-20-11-7-6-8-12-20)23(17-19)29-27-21-13-9-10-14-22(21)28-29/h6-17H,18H2,1-5H3 |
InChI-Schlüssel |
JJMDOLVIOGGCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


